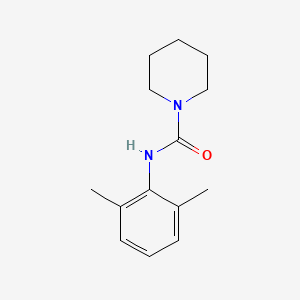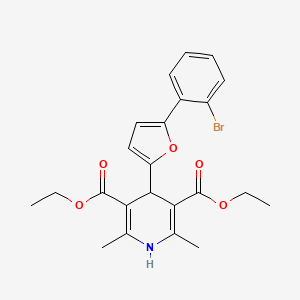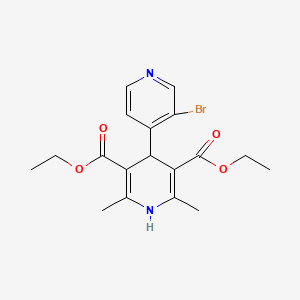
Phenyltris(2-cyclohexylethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyltris(2-cyclohexylethyl)silane is an organosilicon compound with the molecular formula C30H50Si. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its unique structure, which includes a phenyl group and three 2-cyclohexylethyl groups attached to the silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyltris(2-cyclohexylethyl)silane can be synthesized through hydrosilylation reactions. One common method involves the reaction of phenylsilane with 2-cyclohexylethylene in the presence of a platinum catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Phenyltris(2-cyclohexylethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenyl or cyclohexylethyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenyltris(2-cyclohexylethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its use in developing new pharmaceuticals and medical devices.
Industry: It is used in the production of high-performance materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which phenyltris(2-cyclohexylethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include hydrosilylation, oxidation, and substitution reactions, which enable the compound to modify the properties of other molecules.
Comparación Con Compuestos Similares
Phenyltris(2-cyclohexylethyl)silane can be compared with other similar compounds, such as:
Phenyltris(trimethylsiloxy)silane: This compound has three trimethylsiloxy groups instead of 2-cyclohexylethyl groups, resulting in different chemical properties and reactivity.
Phenylsilane: A simpler compound with only a phenyl group attached to the silicon atom, lacking the additional bulk and steric effects of the cyclohexylethyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, this compound has three trimethylsilyl groups attached to the silicon atom.
This compound is unique due to the presence of bulky cyclohexylethyl groups, which influence its reactivity and applications in various fields.
Propiedades
Número CAS |
18758-76-4 |
|---|---|
Fórmula molecular |
C30H50Si |
Peso molecular |
438.8 g/mol |
Nombre IUPAC |
tris(2-cyclohexylethyl)-phenylsilane |
InChI |
InChI=1S/C30H50Si/c1-5-13-27(14-6-1)21-24-31(30-19-11-4-12-20-30,25-22-28-15-7-2-8-16-28)26-23-29-17-9-3-10-18-29/h4,11-12,19-20,27-29H,1-3,5-10,13-18,21-26H2 |
Clave InChI |
LSYOLVSDLNXJQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC[Si](CCC2CCCCC2)(CCC3CCCCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


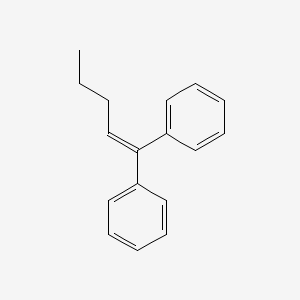
![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)
![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)
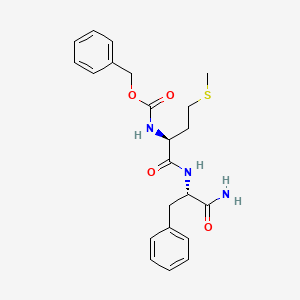


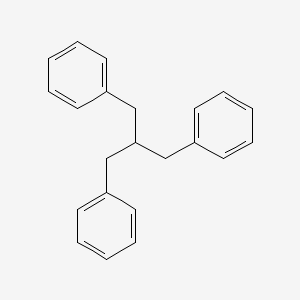

![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)
